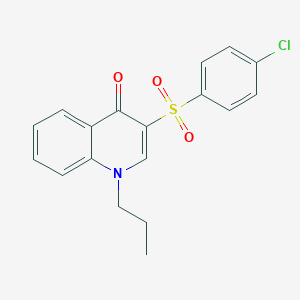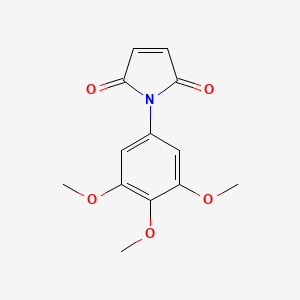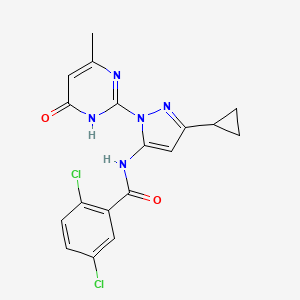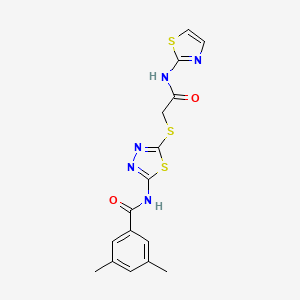
5-(piperidin-4-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound of interest, 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride, is a derivative of the 1,2,4-triazole family, which is known for its diverse pharmacological activities. The papers provided discuss various related compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties, which can provide insights into the compound .
Synthesis Analysis
The synthesis of related triazole compounds involves multi-step processes that can include etherification, hydrazonation, cyclization, and reduction . For instance, piperidinium 2-aryl[1,2,4]triazolo[1,5-a]pyridinides were synthesized from 2′-benzoyl-2-cyanoacetohydrazide and α-substituted cinnamonitriles through a cyclization process . These methods could potentially be adapted for the synthesis of 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride.
Molecular Structure Analysis
The molecular structure and vibrational frequencies of related compounds have been determined using computational methods such as density functional theory (DFT) and Hartree–Fock (HF) calculations . These studies provide detailed insights into the most stable conformers and the agreement between theoretical and experimental data, which is crucial for understanding the molecular structure of the compound of interest.
Chemical Reactions Analysis
The chemical reactions involving triazole derivatives can lead to the formation of various products with significant biological activities. For example, the reaction of thiosemicarbazide with hydrazonoyl chlorides yielded 1,3-thiazole derivatives, which upon further reactions, produced 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives with anti-arrhythmic activity . These reactions highlight the versatility of triazole compounds in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are influenced by their molecular structure. For instance, the crystal structure analysis and spectroscopic characterization of a related compound provided insights into its thermal stability and intermolecular interactions . These properties are essential for the development of pharmaceutical agents, as they can affect the compound's pharmacokinetics and biological activity.
Scientific Research Applications
Biotransformation in Rats
After oral administration in male Wistar rats, the compound underwent extensive biotransformation, resulting in more than 15 metabolites isolated from urine and feces. The structure of these metabolites was elucidated based on UV-, 13C NMR- and mass spectra, revealing main metabolites such as 5-piperidin-4'-olyl derivatives. This study provided insight into the compound's metabolic pathways in the rat model (Pfeifer et al., 1990).
5-HT(1A) Receptor Occupancy and Potential Therapeutic Applications
The compound was studied for its role in occupying 5-Hydroxytryptamine(1A) (5-HT(1A)) receptors, which are implicated in the pathophysiology and treatment of anxiety and depression. The study showed dose-dependent occupancy and potential applications in the treatment of anxiety and mood disorders. The research provided a basis for understanding the compound's interaction with 5-HT(1A) receptors and its potential therapeutic applications (Rabiner et al., 2002).
Anticonvulsant Effects and Histamine H3 Receptors
The compound has been linked to the design, synthesis, and evaluation of nonimidazole H3 receptor antagonists/inverse agonists containing triazole moiety for potential anticonvulsant applications. The study highlighted the potential of these compounds in managing seizures and their mechanism of action through histamine H3 receptors (Song et al., 2020).
Anti-inflammatory Effects via Adenosine Uptake Inhibition
The compound has been involved in studies investigating its anti-inflammatory effects through adenosine uptake inhibition. The research demonstrated that the inhibition of adenosine uptake by the compound resulted in suppressed tumor necrosis factor-alpha production and leukopenia, suggesting a novel therapeutic approach for various inflammatory diseases (Noji et al., 2002).
Imaging of Fatty Acid Amide Hydrolase in Brain
The compound has been used in the development of PET tracers for imaging fatty acid amide hydrolase (FAAH) in rat and monkey brains. This application is crucial in visualizing FAAH and understanding its role in various physiological and pathological processes (Kumata et al., 2015).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, which share a similar structure, have a broad range of biological activities . They can interact with various targets such as enzymes, receptors, and proteins, influencing numerous biological processes .
Mode of Action
Imidazole derivatives have been shown to inhibit the proliferation of cancer cells, block cell proliferation cycles leading to cancer cell apoptosis, and induce terminal differentiation of cancer cells . They can also inhibit the activity of enzymes associated with cancer cell proliferation .
Biochemical Pathways
Imidazole derivatives, which share a similar structure, have been shown to influence a variety of biochemical pathways related to their broad range of biological activities .
Pharmacokinetics
The solubility of a compound in water and other polar solvents can significantly impact its bioavailability .
Result of Action
Imidazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells, block cell proliferation cycles leading eventually to cancer cell apoptosis, and induce terminal differentiation of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
It is known that triazole derivatives, to which this compound belongs, have demonstrated the ability to inhibit the proliferation of cancer cells, block cell proliferation cycles leading eventually to cancer cell apoptosis, and induce terminal differentiation of cancer cells . Furthermore, by varying active groups in the derivatives, the pharmaceutical activity can be regulated to inhibit the activity of enzymes that are associated with cancer cell proliferation .
Cellular Effects
In terms of cellular effects, 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride has shown potential in anticancer drug development. Triazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells, block cell proliferation cycles leading eventually to cancer cell apoptosis, and induce terminal differentiation of cancer cells .
Molecular Mechanism
It is known that triazole derivatives have demonstrated the ability to inhibit the proliferation of cancer cells, block cell proliferation cycles leading eventually to cancer cell apoptosis, and induce terminal differentiation of cancer cells .
Temporal Effects in Laboratory Settings
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride involves the reaction of piperidine with ethyl chloroformate to form 3-chloropiperidine. This intermediate is then reacted with sodium azide to form 3-azidopiperidine, which is subsequently reacted with ethyl acetoacetate to form 3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one. The final step involves the addition of hydrochloric acid to the triazole compound to form the hydrochloride salt.", "Starting Materials": [ "Piperidine", "Ethyl chloroformate", "Sodium azide", "Ethyl acetoacetate", "Hydrochloric acid" ], "Reaction": [ "Piperidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 3-chloropiperidine.", "3-Chloropiperidine is then reacted with sodium azide in the presence of a copper catalyst to form 3-azidopiperidine.", "3-Azidopiperidine is then reacted with ethyl acetoacetate in the presence of a base such as sodium hydride to form 3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one.", "The final step involves the addition of hydrochloric acid to the triazole compound to form the hydrochloride salt." ] } | |
CAS RN |
1787942-06-6 |
Molecular Formula |
C7H13ClN4O |
Molecular Weight |
204.66 g/mol |
IUPAC Name |
3-piperidin-4-yl-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C7H12N4O.ClH/c12-7-9-6(10-11-7)5-1-3-8-4-2-5;/h5,8H,1-4H2,(H2,9,10,11,12);1H |
InChI Key |
IBEYESJKKLMWSZ-UHFFFAOYSA-N |
SMILES |
C1CNCCC1C2=NNC(=O)N2.Cl |
Canonical SMILES |
C1CNCCC1C2=NNC(=O)N2.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![6-ethyl 3-methyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2517645.png)
![2,3-difluoro-N-[1-(2-methanesulfonamidophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B2517647.png)
![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2517649.png)
![1-Adamantyl-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2517650.png)
![1-(2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B2517652.png)
![2-(4-cyclopropyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2517654.png)


![3-fluoro-4-methoxy-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2517659.png)
![(E)-3-methoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2517661.png)